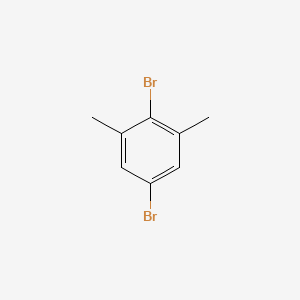

2,5-Dibromo-1,3-dimethylbenzene

説明

Significance of Brominated Aromatic Compounds in Synthetic Methodologies

Among the halogenated arenes, brominated aromatic compounds (aryl bromides) hold a position of particular importance. They represent a versatile class of intermediates widely utilized in the synthesis of pharmaceuticals, agrochemicals, pigments, and functional materials. nih.gov The carbon-bromine bond, while stable enough for isolation and handling, is sufficiently reactive to participate in a wide array of powerful bond-forming reactions.

The prominence of aryl bromides stems primarily from their utility as substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govresearchgate.net These reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular architectures from readily available precursors. researchgate.netnih.gov Aryl bromides offer a good balance of reactivity and stability, often providing higher yields and cleaner reactions compared to their chlorinated counterparts, while being more cost-effective and accessible than iodoaromatics.

Furthermore, aryl bromides are classical precursors for the generation of highly reactive organometallic reagents, such as organolithium and Grignard reagents, which are mainstays in synthetic organic chemistry for creating new carbon-carbon bonds. nih.govresearchgate.net The development of regioselective electrophilic aromatic bromination methods continues to be a significant focus of research, aiming to provide controlled access to specific isomers of brominated arenes for targeted synthesis. nih.gov

Contextualizing 2,5-Dibromo-1,3-dimethylbenzene within Substituted Benzene (B151609) Derivatives Research

Substituted benzene derivatives are foundational to modern chemistry, forming the core structure of countless pharmaceuticals, polymers, and organic electronic materials. sciencedaily.com The precise arrangement of substituents on the benzene ring dictates the molecule's function, making the controlled, programmed synthesis of multi-substituted benzenes a critical challenge in organic chemistry. sciencedaily.comrsc.org Research in this area is driven by the need to access novel functional materials and complex drug candidates that would otherwise be difficult to synthesize. sciencedaily.com

This compound, also known as 2,5-dibromo-m-xylene, is a specific example of a multi-substituted benzene derivative. nih.gov Its structure, featuring two bromine atoms and two methyl groups on a benzene ring, places it at the intersection of several key areas of synthetic interest. The methyl groups are activating, influencing the electronic properties of the ring, while the two bromine atoms provide distinct sites for sequential and selective chemical reactions. The study of such highly substituted compounds is crucial for understanding how different functional groups influence each other's reactivity on an aromatic scaffold. rsc.org The synthesis of these molecules often involves a combination of electrophilic aromatic substitution and directed lithiation reactions to achieve the desired substitution pattern. rsc.org

Scope and Objectives of Research on this compound

Research focusing on this compound is primarily driven by its potential as a versatile building block in organic synthesis. The main objectives for investigating this compound include:

Exploring Selective Functionalization: A key goal is to develop methodologies for the selective reaction of one bromine atom over the other. Achieving high selectivity in reactions like Suzuki cross-coupling would allow for the stepwise introduction of different aryl groups, leading to the synthesis of complex, unsymmetrical biaryl and terphenyl structures which are relevant in materials science. nih.govrsc.org

Synthesis of Novel Ligands and Materials: The rigid, substituted benzene core of this compound makes it an attractive precursor for the synthesis of novel ligands for catalysis or as a monomer for creating specialized polymers and functional organic materials.

Methodology Development: The compound serves as a model substrate for developing and optimizing new synthetic methods, particularly in the realm of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Understanding its reactivity helps in refining reaction conditions that can be applied to a broader range of substituted dibromoarenes.

The specific substitution pattern of this compound provides a unique platform for investigating the interplay of steric and electronic effects in substitution reactions on a polysubstituted aromatic ring.

Chemical and Physical Properties of this compound

Below is a summary of the key identifiers and physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2,5-DIBROMO-M-XYLENE | nih.govchemicalbook.com |

| CAS Number | 100189-84-2 | nih.gov |

| Molecular Formula | C₈H₈Br₂ | nih.gov |

| Molecular Weight | 263.96 g/mol | nih.govgeno-chem.com |

| Canonical SMILES | CC1=CC(=CC(=C1Br)C)Br | nih.gov |

| InChI Key | XXFGKGMZLZIPCN-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2,5-dibromo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFGKGMZLZIPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374145 | |

| Record name | 2,5-dibromo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100189-84-2 | |

| Record name | 2,5-dibromo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-2,6-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Transformations and Reactivity Studies of 2,5 Dibromo 1,3 Dimethylbenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanism of SNAr with Dibrominated Aromatics

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions proceed via a different mechanism, typically an addition-elimination pathway. byjus.commasterorganicchemistry.com This mechanism is generally favored when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgbyjus.com These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgpearson.com

The SNAr mechanism consists of two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). pressbooks.pubyoutube.com This step is typically the rate-determining step of the reaction. numberanalytics.com The aromaticity of the ring is temporarily lost in this intermediate. libretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub

In the case of 2,5-dibromo-1,3-dimethylbenzene, the two methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. numberanalytics.com Therefore, SNAr reactions with this substrate are generally disfavored under standard conditions. For an SNAr reaction to occur on a dibrominated aromatic compound without strong EWGs, very harsh conditions (high temperature and pressure) or the use of a very strong nucleophile would be necessary. pressbooks.pub

An alternative pathway for nucleophilic aromatic substitution, particularly for unactivated aryl halides, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.pubmasterorganicchemistry.com This mechanism is favored in the presence of a very strong base. masterorganicchemistry.com

Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

Given the electron-donating nature of the methyl groups in this compound, its reactivity in SNAr reactions with common nitrogen, oxygen, and sulfur nucleophiles is expected to be low. For substitution to occur, forcing conditions would likely be required.

Nitrogen Nucleophiles: Reactions with nitrogen nucleophiles such as amines or amides would likely require high temperatures or the use of a strong base like sodium amide to proceed, potentially via a benzyne mechanism. pressbooks.pub

Oxygen Nucleophiles: Similarly, reactions with oxygen nucleophiles like alkoxides or hydroxides would necessitate harsh conditions. For example, the reaction of unactivated chlorobenzene (B131634) with sodium hydroxide (B78521) requires temperatures of 350 °C to form phenol. pressbooks.pub

Sulfur Nucleophiles: Sulfur nucleophiles are generally considered "soft" and are often potent nucleophiles. However, the deactivating effect of the methyl groups on this compound would still present a significant barrier to substitution.

It is important to note that while direct SNAr on this compound is challenging, the bromine atoms can be replaced by these nucleophiles using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for nitrogen nucleophiles) or related couplings for oxygen and sulfur nucleophiles, under much milder conditions.

Further Derivatization and Functional Group Interconversions

Preparation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atoms of this compound can be utilized to form organometallic reagents, which are powerful intermediates in organic synthesis.

Grignard Reagents: The reaction of an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields an aryl Grignard reagent (R-MgX). masterorganicchemistry.comlibretexts.org The formation of Grignard reagents from dihaloarenes can sometimes be complex, potentially leading to the formation of di-Grignard reagents or intermolecular coupling products. researchgate.net For this compound, careful control of stoichiometry and reaction conditions would be necessary to selectively form a mono-Grignard reagent. The reaction is initiated on the surface of the magnesium metal, and activators like iodine or 1,2-dibromoethane (B42909) are sometimes used to start the reaction. masterorganicchemistry.comyoutube.com

Organolithium Reagents: Organolithium reagents are typically prepared by reacting an alkyl or aryl halide with lithium metal, or through a metal-halogen exchange reaction. wikipedia.orgyoutube.com Due to the high reactivity of lithium metal, these reactions are often carried out in non-polar solvents like pentane (B18724) or hexane. masterorganicchemistry.comlibretexts.org Organolithium reagents are highly nucleophilic and are also very strong bases. libretexts.orgwikipedia.org The formation of a dilithio species from this compound is a possibility, depending on the amount of lithium used.

Modification of Methyl Groups (e.g., benzylic bromination, oxidation)

The methyl groups of this compound are susceptible to reactions at the benzylic position.

Benzylic Bromination: The hydrogen atoms on the carbon adjacent to an aromatic ring are known as benzylic hydrogens and are particularly reactive towards free-radical halogenation. masterorganicchemistry.com Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide. chadsprep.comyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. masterorganicchemistry.com Applying this to this compound would be expected to yield benzylic bromides, such as 2,5-dibromo-1-(bromomethyl)-3-methylbenzene or 2,5-dibromo-1,3-bis(bromomethyl)benzene, depending on the reaction conditions and the equivalents of NBS used.

Benzylic Oxidation: The alkyl groups attached to a benzene (B151609) ring can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com For this reaction to occur, there must be at least one benzylic hydrogen present. masterorganicchemistry.com Treatment of this compound with a strong oxidizing agent under vigorous conditions (e.g., heat) would be expected to convert one or both methyl groups into carboxylic acid groups, yielding derivatives such as 2,5-dibromo-3-methylbenzoic acid or 2,5-dibromoisophthalic acid.

Applications of 2,5 Dibromo 1,3 Dimethylbenzene in Advanced Materials and Medicinal Chemistry Research

Precursor in Polymer Synthesis and Organic Electronics

2,5-Dibromo-1,3-dimethylbenzene serves as a crucial starting material in the creation of specialized polymers and organic electronic components. The bromine atoms on the molecule act as reactive sites, enabling polymerization reactions that form long-chain molecules with unique electronic and physical properties.

Synthesis of Conjugated Polymers (e.g., Poly(phenylene)s, Polythiophenes)

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern materials science due to their electrical conductivity and optical properties. This compound is instrumental in the synthesis of several types of these polymers.

One prominent example is its use in creating poly(phenylene)s . Through coupling reactions, the dibromo-dimethylbenzene units can be linked together to form poly(1,3-phenylene) chains. thieme-connect.de These polymers are known for their strong blue-violet light emission and can form helical structures in the solid state. thieme-connect.de The synthesis often involves nickel-catalyzed coupling reactions, where the bromine atoms are displaced to form new carbon-carbon bonds between the monomer units. thieme-connect.de

Similarly, this compound is a precursor for synthesizing derivatives of polythiophenes , another important class of conducting polymers. While not directly incorporated into the main chain of polythiophene itself, its derivatives are used to create more complex structures. For instance, related dibrominated aromatic compounds are used in cross-coupling reactions to produce polymers with specific functionalities. rsc.org The general principle involves a metal-catalyzed reaction, such as a Kumada cross-coupling, to polymerize thiophene (B33073) derivatives. rsc.orgcmu.edu The resulting polymers exhibit high charge carrier mobilities, making them suitable for various electronic applications.

| Polymer Class | Monomer Example | Polymerization Method | Key Properties |

| Poly(phenylene)s | This compound | Nickel-catalyzed coupling | Strong blue-violet emission, helical structure thieme-connect.de |

| Polythiophenes | Derivatives of dibrominated compounds | Kumada cross-coupling | High charge carrier mobility rsc.orgcmu.edu |

Development of Organic Electronic Materials (OLEDs, Photovoltaics)

The conjugated polymers synthesized from this compound and its derivatives are integral to the development of organic electronic devices. Their unique optoelectronic properties are harnessed in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (solar cells).

In OLEDs , the emissive properties of polymers like poly(phenylene)s are utilized. thieme-connect.de When an electric current is passed through a thin film of the polymer, it emits light of a specific color, which is a key principle of OLED displays. The structural control afforded by using precursors like this compound allows for the fine-tuning of the emission color and efficiency of the device.

In the realm of organic photovoltaics , polymers derived from related dibrominated monomers act as the p-type (donor) material in the active layer of a solar cell. These polymers absorb sunlight to create excitons (electron-hole pairs), which are then separated at the interface with an n-type (acceptor) material to generate an electric current. The efficiency and stability of these solar cells are highly dependent on the chemical structure and purity of the conjugated polymer used. ossila.comnih.gov

Macromonomer and Macroinitiator Synthesis

Beyond direct polymerization, this compound can be used to synthesize macromonomers and macroinitiators. A macromonomer is a large molecule that contains a polymerizable group, allowing it to be incorporated into another polymer chain. A macroinitiator is a polymer chain with an active site that can initiate the polymerization of other monomers.

The dibromo functionality of this compound allows for its attachment to a polymer backbone, creating a macromonomer with reactive bromine sites. These sites can then be used to initiate "grafting-from" polymerization, where new polymer chains are grown from the existing backbone. This technique is valuable for creating complex polymer architectures like graft copolymers and polymer brushes, which have applications in surface modification and drug delivery.

Building Block for Molecular Scaffolds and Architectures

The rigid structure and defined substitution pattern of this compound make it an excellent building block for constructing complex and highly ordered molecular scaffolds and architectures.

Construction of Molecular Gears and Other Sterically Hindered Systems

The methyl groups on the 1 and 3 positions of the benzene (B151609) ring introduce significant steric hindrance. This property is exploited in the design and synthesis of molecular gears , which are molecules designed to mimic the rotational motion of macroscopic gears. The bulky methyl groups can interlock with other molecular components, allowing for correlated motion. The synthesis of these complex structures often relies on the precise and controlled coupling reactions of di- and tetrabrominated dimethylbenzene precursors. ecust.edu.cn

The steric hindrance also plays a crucial role in creating other systems where restricted rotation or specific spatial arrangements are desired. This level of molecular control is essential for developing molecular machines and other nanoscale devices.

Synthesis of Ladder Phenylenes and Related Extended Conjugated Systems

Ladder phenylenes are a unique class of conjugated polymers consisting of fused benzene and cyclobutadiene (B73232) rings, forming a ladder-like structure. ecust.edu.cn These materials are of great interest due to their expected high charge carrier mobilities and unique electronic properties. ecust.edu.cn

The synthesis of ladder phenylenes can be achieved through surface-assisted polymerization of precursors like 1,2,4,5-tetrabromo-3,6-dimethylbenzene, a closely related compound. ecust.edu.cn The steric hindrance provided by the methyl groups in these precursors helps to control the orientation and chemoselectivity of the polymerization reaction on a substrate, leading to the formation of well-ordered ladder phenylene chains. ecust.edu.cn This on-surface synthesis approach has enabled the creation of longer and more stable ladder polymers than what is achievable through traditional solution-phase chemistry. ecust.edu.cn

Creation of Supramolecular Structures via Non-Covalent Interactions

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, well-defined structures. While specific research detailing the use of this compound in supramolecular assembly is not extensively documented, its molecular structure possesses the necessary features to engage in these interactions. The primary forces that halogenated organic compounds employ in forming such assemblies are halogen bonding and π-interactions. acs.orgresearchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile, such as an oxygen, nitrogen, or sulfur atom. youtube.com In this compound, the bromine atoms can serve as halogen bond donors. Furthermore, the electron-rich π-system of the dimethylbenzene ring can interact with anions or other electron-deficient species. nih.gov The combination of these interactions allows for the potential self-assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.netnih.gov The study of non-covalent interactions in similar halogenated aromatic systems confirms the importance of these forces in crystal engineering and the stabilization of solid-state structures. researchgate.net

| Interaction Type | Participating Group on Compound | Description | Potential Role in Supramolecular Assembly |

|---|---|---|---|

| Halogen Bonding | Bromine Atoms | A directional interaction where the bromine atom acts as an electrophile, attracting a nucleophilic species. youtube.com | Directs the assembly of molecules into specific linear or angular chains and networks. nih.gov |

| Anion-π Interaction | Benzene Ring (π-system) | An attractive force between the electron-rich face of the aromatic ring and an anion. nih.gov | Contributes to the packing and stabilization of the crystal lattice. |

| van der Waals Forces | Entire Molecule | Weak, non-specific electrostatic interactions between molecules. youtube.com | Provides overall stability to the assembled supramolecular structure. |

Intermediates for Pharmaceutical and Agrochemical Compounds

The utility of this compound extends to its role as a key intermediate in the synthesis of heterocyclic compounds that form the core of many pharmaceutical and agrochemical agents. The two bromine atoms provide reactive handles for constructing more complex molecules, particularly those with demonstrated biological activity.

Development of Thiazolidinone Derivatives

Thiazolidinones are a class of heterocyclic compounds recognized for a wide range of pharmacological properties. researchgate.netresearchgate.net A common synthetic route to 4-thiazolidinones involves the one-pot, three-component condensation of an amine, an aldehyde, and a mercaptoacetic acid. nih.gov

While there are no direct reports of using this compound in this reaction, it can serve as a precursor to a suitable diamine intermediate. Through modern catalytic processes such as the Buchwald-Hartwig amination, the bromine atoms can be substituted with amino groups to yield 2,5-diamino-1,3-dimethylbenzene. This diamine can then be utilized in a subsequent reaction to generate bis-thiazolidinone structures, where two thiazolidinone rings are linked to the central xylene core. Such molecules present interesting scaffolds for drug discovery. fabad.org.trnih.gov

| Step | Reaction | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | This compound | Ammonia source (e.g., benzophenone (B1666685) imine), Palladium catalyst, Ligand | 2,5-Diamino-1,3-dimethylbenzene | Introduce amine functional groups necessary for the next step. |

| 2 | Thiazolidinone Synthesis | 2,5-Diamino-1,3-dimethylbenzene | Aromatic aldehyde, Thioglycolic acid | Bis-thiazolidinone derivative | Construct the final heterocyclic scaffold. nih.gov |

Synthesis of Compounds with Potential Biological Activities (e.g., anti-tumor, anti-thrombolytic)

The development of new therapeutic agents often relies on building complex molecules from simpler, functionalized scaffolds. This compound is a valuable starting material in this context, as its bromo groups are readily transformed using powerful synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions allow for the precise installation of a wide variety of substituents, enabling the creation of diverse chemical libraries for biological screening.

Many biologically active compounds, including those with anti-tumor properties, are based on aromatic and heterocyclic cores. nih.govnih.gov For instance, podophyllotoxin (B1678966) derivatives and various nitrogen-containing heterocycles are known to exhibit potent cytotoxic activity against cancer cell lines by mechanisms such as inhibiting tubulin polymerization or inducing apoptosis. nih.govkhanacademy.org Similarly, brominated compounds derived from natural sources, such as lichens, have demonstrated significant antimicrobial and enzyme-inhibiting activities. nih.govresearchgate.net

By using this compound as a central scaffold, chemists can synthesize novel analogues of known anti-tumor agents or explore entirely new chemical spaces. The dibromo-xylene core can be elaborated with pharmacophores known to confer cytotoxicity or other biological effects, leading to the development of new drug candidates. nih.govnih.gov

| Compound Class | Potential Synthetic Approach | Reported Biological Activity | Relevant Research Context |

|---|---|---|---|

| Substituted Bi-aryl Compounds | Suzuki Coupling | Anti-tumor, Anti-inflammatory | Many bi-aryl structures are privileged scaffolds in medicinal chemistry. |

| Triazole and Thiadiazole Derivatives | Multi-step synthesis involving conversion of bromo groups to hydrazides, followed by cyclization. | Anti-cancer (LSD1 inhibitors), Antimicrobial. nih.gov | Nitrogen-based heterocycles are prominent in FDA-approved anticancer drugs. nih.gov |

| Podophyllotoxin Analogues | Coupling reactions to attach moieties that mimic the structure of podophyllotoxin. | Anti-tumor (tubulin polymerization inhibitors). nih.govkhanacademy.org | Modification of natural product structures is a common strategy in drug discovery. |

| Pyrido[4,3-b]indole Derivatives | Multi-step synthesis involving the construction of fused heterocyclic rings. | Antineoplastic. nih.gov | Complex heterocyclic systems often exhibit high-affinity binding to biological targets. nih.gov |

Computational and Theoretical Investigations of 2,5 Dibromo 1,3 Dimethylbenzene and Its Derivatives

Nonlinear Optical Properties (NLO) Studies

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting and analyzing the NLO properties of molecules. These studies typically focus on the calculation of the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. The magnitude of β is influenced by factors such as the presence of electron-donating and electron-withdrawing groups, the extent of π-conjugation, and intramolecular charge transfer.

In the case of 2,5-dibromo-1,3-dimethylbenzene, the bromine atoms act as electron-withdrawing groups, while the methyl groups are weak electron donors. This donor-acceptor substitution pattern on the benzene (B151609) ring can lead to a non-centrosymmetric charge distribution, which is a prerequisite for a non-zero first hyperpolarizability. Theoretical studies on substituted benzenes have shown that the nature and position of substituents significantly impact the NLO response. For instance, theoretical investigations into the NLO properties of substituted anilines and N,N-dimethylanilines have demonstrated that modifications in donor and acceptor strengths, as well as changes in conjugation length, can substantially alter the first-order hyperpolarizability mq.edu.au.

It is also important to consider third-order NLO properties, which are described by the second hyperpolarizability (γ). Materials with significant third-order NLO responses are crucial for applications like optical switching. Studies on benzene derivatives have shown that factors like π-conjugation and the presence of specific functional groups can enhance the third-order NLO response wikipedia.org.

Crystallographic Analysis and Polymorphism

The arrangement of molecules in the solid state, as determined by X-ray crystallography, is fundamental to understanding a compound's physical properties. While a specific crystal structure determination for this compound is not publicly available, analysis of related structures provides valuable insights into its likely crystallographic features and potential for polymorphism.

Crystallographic studies on isomers and derivatives of dibromo-dimethylbenzene reveal common packing motifs and intermolecular interactions. For instance, a study on the polymorphism of 1,4-dibromo-2,5-dimethylbenzene, a close isomer, identified two different polymorphic forms (Ia and Ib) which crystallize in the same space group but exhibit distinct packing arrangements. nih.gov Polymorph (Ia) is characterized by Br···Br interactions, while polymorph (Ib) features H···Br and Br···π interactions nih.gov. This highlights the significant role of weak intermolecular forces in directing the crystal packing of such compounds.

The potential for polymorphism in this compound is therefore high. Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a profound impact on its physical properties, including melting point, solubility, and stability. The specific substitution pattern in this compound, with two bromine atoms and two methyl groups on the benzene ring, allows for a variety of possible intermolecular interactions, including C-H···Br, Br···Br, and π-stacking interactions, which could lead to the formation of different crystal packing arrangements and, consequently, different polymorphs.

Investigations into the crystal structures of other hexasubstituted benzene derivatives have also shown the importance of halogen bonding in directing the supramolecular architecture nih.gov. In these systems, C–X···O (where X is a halogen) interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks nih.gov. Although this compound lacks strong hydrogen bond donors or acceptors, the bromine atoms can participate in halogen bonding, influencing the crystal packing.

The table below summarizes crystallographic data for some related dibromo-dimethylbenzene derivatives, illustrating the diversity in crystal systems and space groups that can arise from different substitution patterns. This further supports the likelihood of interesting and potentially polymorphic crystalline behavior for this compound.

| Compound Name | Crystal System | Space Group | Reference |

| 1,4-Dibromo-2,5-dimethylbenzene (Polymorph Ia) | Monoclinic | P2(1)/n | nih.gov |

| 1,4-Dibromo-2,5-dimethylbenzene (Polymorph Ib) | Monoclinic | P2(1)/n | nih.gov |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form I) | Triclinic | P-1 | rsc.org |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form II) | Monoclinic | P2(1)/c | rsc.org |

| 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene | Monoclinic | P2/n | researchgate.net |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Triclinic | P-1 | nih.gov |

| 1,4-Dibromo-2,5-dimethoxybenzene | Monoclinic | P2/n | researchgate.net |

Future Research Directions and Emerging Applications

Development of Greener Synthetic Pathways for Dibrominated Arenes

The traditional bromination of arenes often involves the use of hazardous reagents like liquid bromine and chlorinated solvents, raising environmental concerns. cambridgescholars.comacs.org Consequently, a significant area of future research is the development of more sustainable and eco-friendly methods for the synthesis of 2,5-dibromo-1,3-dimethylbenzene and other dibrominated arenes.

Current research into greener bromination techniques focuses on several promising approaches:

Aerobic Bromination: This method utilizes oxygen as a "green" oxidant. nih.govacs.org Systems employing ionic liquids as catalysts with either aqueous hydrobromic acid (HBr) or sodium bromide (NaBr) in acetic acid (AcOH) as the bromine source have shown high efficiency and selectivity for the bromination of various aromatic compounds. nih.govacs.org These methods can be controlled to produce mono-, di-, or even multi-brominated products. nih.govacs.org

Electrochemical Bromination: This technique generates bromine in situ from less hazardous bromide salts like sodium bromide (NaBr) or tetrabutylammonium (B224687) bromide (Bu4NBr) through anodic oxidation. acs.orgacs.org This avoids the direct handling of elemental bromine. acs.orgacs.org Paired electrochemical processes, where both the anode and cathode contribute to the desired reaction, can further enhance efficiency. acs.org

Solid Brominating Reagents: The use of solid, non-hazardous brominating agents offers advantages in handling and safety. google.com For instance, a mixture of an alkali or alkaline earth metal bromide and bromate (B103136) can be used for the in situ generation of the reactive brominating species. google.com N-Bromosuccinimide (NBS) is another widely used solid brominating agent that offers good selectivity under mild conditions. cambridgescholars.comresearchgate.net

Exploration of Novel Catalytic Systems for Cross-Coupling Reactions

This compound is an ideal substrate for cross-coupling reactions, which are fundamental for constructing complex organic molecules, including pharmaceuticals and advanced materials. nih.govmdpi.com Future research will likely focus on developing novel and more efficient catalytic systems for these transformations.

Key areas of exploration include:

Advanced Ligand Design: The development of specialized ligands, such as bulky biaryl phosphines and N-heterocyclic carbenes (NHCs), has been crucial in enhancing the efficiency of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These ligands can improve catalyst stability, increase reaction rates, and allow for lower catalyst loadings and milder reaction conditions. nih.govresearchgate.net

Alternative Metal Catalysts: While palladium has been the dominant catalyst, there is growing interest in using more abundant and less expensive first-row transition metals like nickel. nih.gov Nickel catalysts have shown particular promise for challenging cross-coupling reactions, such as those involving alkyl-alkyl bond formation and the use of less reactive electrophiles. nih.govresearchgate.net

Photoredox Catalysis: The use of light to drive catalytic cycles is a rapidly expanding area. researchgate.net Photoredox catalysis can enable novel reaction pathways and provide access to products that are difficult to obtain through traditional thermal methods.

These advancements in catalytic systems will expand the synthetic utility of this compound, enabling the creation of a wider range of functionalized derivatives with greater efficiency and selectivity.

Investigation of Biological Activity and Structure-Activity Relationships of Derivatives

Derivatives of this compound hold potential for applications in medicinal chemistry. The lipophilic nature of the brominated aromatic ring can be advantageous for interacting with biological targets. Future research will involve the synthesis of novel derivatives and the systematic evaluation of their biological activities.

A key focus will be on understanding the structure-activity relationships (SAR) of these compounds. This involves modifying the structure of the derivatives and assessing how these changes affect their biological properties. For example, derivatives of brominated benzenes have been investigated as inhibitors of protein-protein interactions, which are implicated in various diseases. nih.gov

One notable application of a derivative of this compound is in the synthesis of quinazoline (B50416) compounds that have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. google.comgoogle.com Further research in this area could involve synthesizing a library of related compounds to optimize their potency and pharmacological properties.

Advanced Applications in Optoelectronics and Nanoscience

The unique electronic and structural properties of molecules derived from this compound make them promising candidates for applications in materials science, particularly in optoelectronics and nanoscience.

Organic Electronics: The ability to undergo sequential and regioselective cross-coupling reactions allows for the construction of well-defined conjugated polymers and oligomers. These materials can exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Nanoscience: The rigid and well-defined structures that can be built from this compound are of interest in the bottom-up synthesis of nanostructures. For instance, derivatives could be used as building blocks for covalent organic frameworks (COFs), which are porous crystalline materials with potential applications in gas storage and separation. escholarship.org

Future work in this area will involve the design and synthesis of novel materials based on this compound and the characterization of their physical and chemical properties to assess their performance in various devices and applications.

In-depth Mechanistic Studies of Complex Transformations

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing synthetic methods and developing new ones. While the general mechanisms of fundamental reactions like electrophilic aromatic substitution and palladium-catalyzed cross-coupling are well-established, the specific details for a given substrate can vary. acs.orgwikipedia.orgyoutube.commsu.edu

Future mechanistic studies could employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling (e.g., density functional theory) to investigate:

Regioselectivity in Bromination: Elucidating the factors that control the position of bromination on the m-xylene (B151644) ring. researchgate.netlibretexts.org

Catalytic Cycles in Cross-Coupling: Gaining a more detailed picture of the active catalytic species, the role of ligands, and the elementary steps of oxidative addition, transmetalation, and reductive elimination. acs.orgyoutube.com

Side Reactions and Decomposition Pathways: Identifying and understanding the mechanisms of unwanted side reactions to develop strategies for their suppression.

These in-depth mechanistic insights will provide a solid foundation for the rational design of more efficient and selective synthetic transformations involving this compound.

Q & A

Basic: What are the established synthetic routes for 2,5-Dibromo-1,3-dimethylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves bromination of 1,3-dimethylbenzene (m-xylene) using brominating agents like Br₂ in the presence of Lewis acids (e.g., FeBr₃) to direct regioselectivity. The methyl groups at the 1,3-positions activate the aromatic ring, favoring bromination at the 2 and 5 positions due to para/ortho-directing effects. Reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane) are critical for minimizing di-substitution byproducts. Post-synthesis purification via fractional distillation or column chromatography is recommended, with yields ranging from 60–80% under optimized conditions .

Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect two singlets for the methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm). The symmetry of the molecule reduces splitting complexity.

- ¹³C NMR : Peaks for methyl carbons (δ ~20–22 ppm) and aromatic carbons (δ ~120–135 ppm). The brominated carbons (C2 and C5) appear downfield due to electronegativity.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 264 (M⁺ for C₈H₈Br₂), with isotopic patterns characteristic of two bromine atoms (1:2:1 ratio for M, M+2, M+4). Discrepancies in fragmentation (e.g., loss of Br or CH₃ groups) can validate the structure .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The bromine atoms at 2,5-positions are sterically hindered by adjacent methyl groups, reducing reactivity in Buchwald-Hartwig or Suzuki-Miyaura couplings. To enhance efficiency:

- Use bulky ligands (e.g., XPhos) to stabilize Pd(0) catalysts.

- Optimize solvent polarity (toluene or dioxane) and base (Cs₂CO₃) to improve oxidative addition.

- Microwave-assisted heating (120–150°C) can accelerate reaction kinetics. Comparative studies show coupling yields drop below 40% without these adjustments, highlighting the need for tailored catalytic systems .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for symmetrical derivatives of this compound?

Methodological Answer:

Symmetry in this compound can lead to apparent discrepancies in splitting patterns due to dynamic effects or impurities. Strategies include:

- Variable Temperature NMR : Detect conformational changes (e.g., restricted rotation of methyl groups) that may split peaks at low temperatures.

- COSY/NOESY : Identify coupling between non-equivalent protons.

- High-Resolution MS : Rule out isotopic or contaminant interference. For example, a 2025 study resolved a "singlet anomaly" in aromatic protons by correlating NOESY cross-peaks with computational simulations (DFT) .

Advanced: What kinetic and thermodynamic factors govern the stability of this compound under prolonged storage?

Methodological Answer:

Degradation pathways involve debromination or oxidation. Key considerations:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent UV-induced radical formation.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 200°C, but trace acids or moisture can lower this threshold.

- Kinetic Studies : Accelerated aging tests (40–60°C, 75% RH) combined with HPLC monitoring reveal a half-life >2 years under dark, anhydrous conditions. Contradictory data in older studies (e.g., rapid decomposition) were traced to impurities in commercial batches .

Advanced: How can this compound serve as a precursor for synthesizing unsymmetrical diaryl ethers?

Methodological Answer:

Selective mono-substitution is challenging due to steric hindrance. A stepwise approach is recommended:

Selective Debromination : Use Zn/HOAc to reduce one Br atom, yielding 2-Bromo-1,3-dimethylbenzene.

Ullmann Coupling : React the mono-bromo intermediate with phenols (e.g., 4-nitrophenol) using CuI/1,10-phenanthroline in DMF (120°C, 24h).

Yields for unsymmetrical ethers reach 55–65%, with regioselectivity confirmed by X-ray crystallography .

Basic: What safety protocols are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.

- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste.

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition. Safety data from analogous brominated aromatics indicate LD50 (oral, rat) >2000 mg/kg, but skin sensitization risks necessitate immediate washing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。